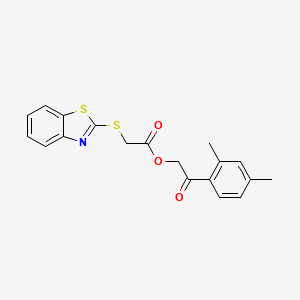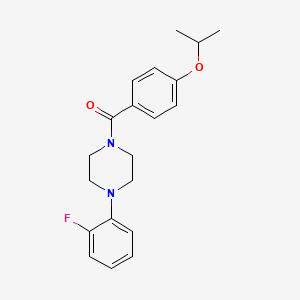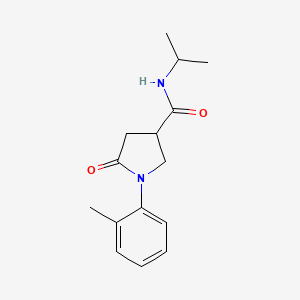
7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a protein that is involved in the activation of immune cells, including B cells and macrophages. Inhibition of SYK has been shown to have potential therapeutic benefits in the treatment of various autoimmune and inflammatory diseases.
Mecanismo De Acción
7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine inhibits SYK by binding to the kinase domain of the protein and preventing its activation. SYK is a key mediator of B cell receptor signaling, and inhibition of SYK can prevent B cell activation and proliferation. In addition, SYK is involved in the activation of macrophages and other immune cells, and inhibition of SYK can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have potent inhibitory effects on SYK activation and downstream signaling pathways. This results in reduced production of pro-inflammatory cytokines and other mediators of inflammation. This compound has also been shown to reduce the proliferation of B cells and induce apoptosis in B cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has several advantages as a tool compound for studying SYK inhibition. It has high potency and selectivity for SYK, and it has been shown to be effective in preclinical models of autoimmune and inflammatory diseases. However, this compound also has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine and SYK inhibition. One area of interest is the development of combination therapies that target multiple pathways involved in autoimmune and inflammatory diseases. Another area of interest is the identification of biomarkers that can predict response to SYK inhibition in different patient populations. Finally, there is ongoing research on the development of next-generation SYK inhibitors with improved pharmacokinetic properties and reduced off-target effects.
Métodos De Síntesis
The synthesis of 7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine involves several steps, starting with the reaction of 7-chloro-4-methylquinoline with 2-(tetrahydro-2-furanylmethyl)amine to form the intermediate compound. This is followed by several additional reactions to form the final product. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
7-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been extensively studied in preclinical models of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. In these studies, this compound has been shown to inhibit SYK activation and reduce the production of pro-inflammatory cytokines. This compound has also been shown to have potential therapeutic benefits in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
Propiedades
IUPAC Name |
7-chloro-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-10-7-15(17-9-12-3-2-6-19-12)18-14-8-11(16)4-5-13(10)14/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPVRXNPKQWTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5358168.png)


![4-[2-(phenoxymethyl)-3-furoyl]morpholine](/img/structure/B5358195.png)
![ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5358203.png)
![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}morpholine](/img/structure/B5358211.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5358223.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5358225.png)
![N-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide](/img/structure/B5358228.png)
![ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5358230.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5358238.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5358265.png)
![2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5358273.png)